![molecular formula C26H32 B1516760 (17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1516760.png)
(17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene is a complex organic compound that belongs to the class of steroids Steroids are characterized by their four-ring structure and are involved in a wide range of biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene typically involves multiple steps, including the formation of the steroid backbone and the introduction of specific functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the steroid ring system through cyclization of linear precursors.
Functional Group Modifications: Introduction of double bonds and methyl groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in biological processes and potential therapeutic effects.
Medicine: Investigated for its potential use in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesterol: A well-known steroid with a similar structure.
Testosterone: Another steroid with distinct biological functions.
Estradiol: A steroid hormone involved in various physiological processes.
Uniqueness
(17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene is unique due to its specific arrangement of double bonds and functional groups, which may confer distinct chemical and biological properties compared to other steroids.
Eigenschaften
Molekularformel |
C26H32 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(17S)-17-methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C26H32/c1-18(2)8-7-9-19(3)26(4)17-16-24-23-13-12-20-10-5-6-11-21(20)22(23)14-15-25(24)26/h5-6,10-15,18-19H,7-9,16-17H2,1-4H3/t19-,26+/m1/s1 |
InChI-Schlüssel |
STIPHXSJCFYNDG-BCHFMIIMSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
Kanonische SMILES |
CC(C)CCCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



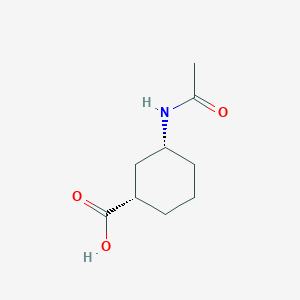
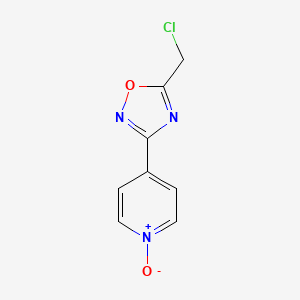
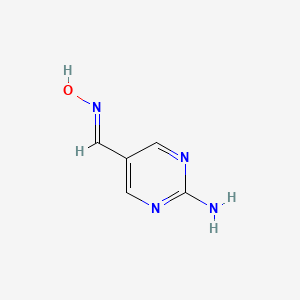
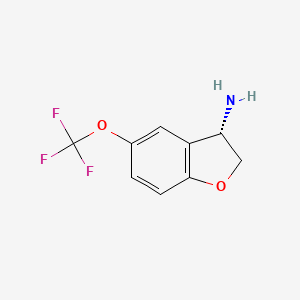
![(3R,10S)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione](/img/structure/B1516700.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B1516708.png)

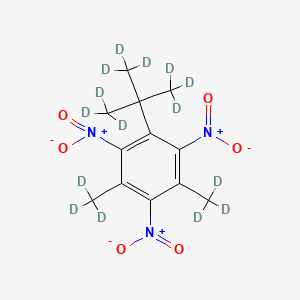
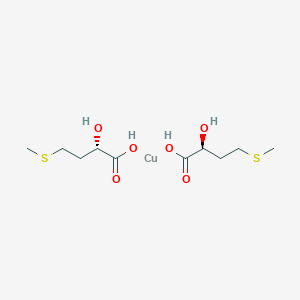
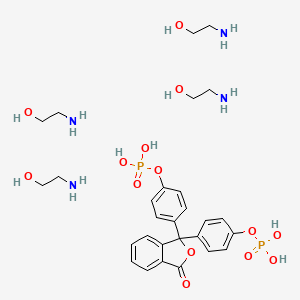
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-proline](/img/structure/B1516717.png)
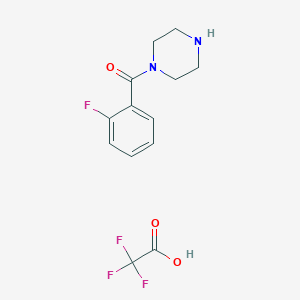
![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B1516720.png)
